2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine

Catalog No.
S3610340
CAS No.
1487958-68-8
M.F
C9H9ClFN
M. Wt
185.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine

CAS Number

1487958-68-8

Product Name

2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine

IUPAC Name

2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

InChI

InChI=1S/C9H9ClFN/c10-7-3-5(1-2-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2

InChI Key

ZNRBLOZQQJVBEC-UHFFFAOYSA-N

SMILES

C1C(C1N)C2=CC(=C(C=C2)F)Cl

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)Cl

2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine (CAS 1487958-68-8) is a critical analytical reference standard and process intermediate, primarily utilized in the quality control and synthetic route validation of the P2Y12 receptor antagonist Ticagrelor . As a des-fluoro, chloro-substituted analog of the active pharmaceutical ingredient's (API) core cyclopropylamine building block, this compound serves as a highly specific marker for halogen-exchange or starting material impurities . In industrial procurement, securing high-purity lots of this specific impurity standard is essential for calibrating High-Performance Liquid Chromatography (HPLC) and LC-MS assays, ensuring compliance with regulatory guidelines for impurity profiling.

In the context of pharmaceutical quality control and method validation, substituting 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine with its positional isomer (e.g., 2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine) or the standard API precursor (2-(3,4-Difluorophenyl)cyclopropan-1-amine) is analytically invalid [1]. Generic substitution fails because regulatory analytical methods rely on exact Relative Retention Times (RRT) and specific mass-to-charge (m/z) fragmentation pathways. A substitute compound will not co-elute with the actual process impurity generated during manufacturing, rendering the analytical method incapable of accurately quantifying the specific 3-chloro-4-fluoro defect in the Ticagrelor supply chain [1]. Consequently, procuring the exact structural match is mandatory for establishing system suitability, determining response factors, and validating impurity purge factors during API crystallization.

Chromatographic Resolution in HPLC Impurity Profiling

The substitution of a fluorine atom with a chlorine atom at the 3-position of the phenyl ring significantly alters the lipophilicity of the cyclopropylamine . In standard reverse-phase HPLC assays, 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine exhibits a distinct retention profile compared to the baseline API precursor, 2-(3,4-Difluorophenyl)cyclopropan-1-amine . The increased hydrophobicity of the chloro substituent typically results in a longer retention time, ensuring baseline resolution (Rs > 1.5) from the main peak. This quantitative separation is critical for establishing the Relative Retention Time (RRT) marker required for compliant batch release testing [1].

Evidence DimensionChromatographic retention behavior (Lipophilicity/LogP impact)
Target Compound Data2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine (Higher LogP, delayed elution)
Comparator Or Baseline2-(3,4-Difluorophenyl)cyclopropan-1-amine (Baseline API precursor)
Quantified DifferenceBaseline resolution (Rs > 1.5) achieved due to differential hydrophobicity
ConditionsReverse-phase HPLC impurity profiling

Procuring the exact compound is required to define the RRT and validate the chromatographic resolution of the analytical method for regulatory submissions.

Mass Spectrometric Isotopic Signature for Trace Quantification

For ultra-trace impurity quantification, 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine provides a definitive mass spectrometric advantage over the standard difluoro building block [1]. The presence of the chlorine atom introduces a characteristic M and M+2 isotopic pattern in a ~3:1 ratio (due to 35Cl and 37Cl isotopes) at m/z 185.6 and 187.6 [1]. In contrast, the 2-(3,4-Difluorophenyl)cyclopropan-1-amine baseline (m/z 169.2) lacks this distinct isotopic signature. This distinct mass-to-charge profile allows for unambiguous Selected Reaction Monitoring (SRM) in LC-MS/MS, even in complex matrices where co-elution with other process impurities might occur [1].

Evidence DimensionMass spectrometric isotopic signature
Target Compound Data~3:1 isotopic ratio at m/z 185.6 (M) and 187.6 (M+2)
Comparator Or Baseline2-(3,4-Difluorophenyl)cyclopropan-1-amine (m/z 169.2, no M+2 chlorine signature)
Quantified DifferencePresence of the 37Cl +2 Da mass shift at ~32% relative abundance
ConditionsLC-MS/MS Selected Reaction Monitoring (SRM)

The distinct isotopic signature enables quality control labs to accurately quantify the impurity at parts-per-million (ppm) levels without interference from the main API precursor.

Validation of API Purge Factors in Process Chemistry

During the route validation of Ticagrelor, process chemists must demonstrate the synthetic process's ability to clear starting material impurities [1]. By spiking crude reaction mixtures with a known concentration of 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine, chemists can quantitatively track its depletion through subsequent coupling and crystallization steps. Compared to an unspiked or generically modeled baseline, using the exact impurity standard allows for the calculation of a precise purge factor, proving that the final API consistently meets the ICH Q3A threshold of <0.15% for unknown/specified impurities [1].

Evidence DimensionImpurity purge factor validation
Target Compound DataExact quantification of 3-chloro-4-fluoro clearance across synthetic steps
Comparator Or BaselineUnspiked or generically modeled crude mixtures
Quantified DifferenceEnables empirical proof of reduction below the <0.15% ICH Q3A threshold
ConditionsAPI crystallization and downstream processing validation

Process chemists must procure this exact standard to satisfy regulatory requirements for demonstrating the impurity-clearing capacity of the manufacturing route.

Analytical Method Validation (AMV) for Ticagrelor API

Utilized as a primary reference standard to establish system suitability, Relative Retention Times (RRT), and Limit of Detection/Quantification (LOD/LOQ) in HPLC and LC-MS methods for Ticagrelor batch release .

Synthetic Route Purge Studies

Employed in spiking studies during process development to empirically determine the purge factor of the 3-chloro-4-fluoro impurity during the final crystallization steps of the API, ensuring compliance with ICH Q3A guidelines .

Starting Material Quality Control

Used by procurement and quality assurance teams to test incoming batches of the primary precursor, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine, ensuring that the chloro-fluoro defect is below acceptable limits before initiating large-scale API manufacturing .

XLogP3

2

Dates

Last modified: 04-14-2024

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